molecular formula C15H20O4S B14389723 Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid CAS No. 90014-02-1

Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid

Cat. No.: B14389723
CAS No.: 90014-02-1
M. Wt: 296.4 g/mol
InChI Key: JKVBDORCHICXBN-UHFFFAOYSA-N
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Description

Bicyclo[222]oct-2-en-1-ol;4-methylbenzenesulfonic acid is a compound that combines the bicyclic structure of bicyclo[222]oct-2-en-1-ol with the sulfonic acid group of 4-methylbenzenesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]oct-2-en-1-ol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic ring system .

For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using sulfuric acid or oleum. The reaction is exothermic and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of bicyclo[2.2.2]oct-2-en-1-ol involves large-scale Diels-Alder reactions, often conducted in continuous flow reactors to ensure consistent product quality and yield. The production of 4-methylbenzenesulfonic acid is typically carried out in batch reactors with stringent control over reaction parameters to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of the bicyclic structure, hydroxyl group, and sulfonic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

90014-02-1

Molecular Formula

C15H20O4S

Molecular Weight

296.4 g/mol

IUPAC Name

bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C8H12O.C7H8O3S/c9-8-4-1-7(2-5-8)3-6-8;1-6-2-4-7(5-3-6)11(8,9)10/h1,4,7,9H,2-3,5-6H2;2-5H,1H3,(H,8,9,10)

InChI Key

JKVBDORCHICXBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(CCC1C=C2)O

Origin of Product

United States

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